8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline
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Overview
Description
8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also commonly known as DMQEE and is used as a tool for studying mitochondrial function and electron transport chain (ETC) activity.
Mechanism of Action
DMQEE inhibits complex III of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline by binding to the Qo site of the cytochrome bc1 complex. This results in decreased electron transfer and proton pumping, leading to decreased oxygen consumption and ATP production. DMQEE also binds to the mitochondrial membrane, allowing for the measurement of mitochondrial membrane potential.
Biochemical and Physiological Effects:
DMQEE has been shown to have a number of biochemical and physiological effects. In addition to inhibiting complex III of the this compound, DMQEE can also induce mitochondrial swelling and lead to the release of cytochrome c from the mitochondria. DMQEE has also been shown to activate the mitochondrial permeability transition pore, leading to mitochondrial depolarization and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMQEE in lab experiments is its specificity for complex III of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline. This allows for the selective inhibition of this compound activity and the measurement of mitochondrial membrane potential. However, DMQEE also has some limitations, including its potential toxicity and the need for careful handling and storage. DMQEE is also relatively expensive compared to other mitochondrial probes and inhibitors.
Future Directions
There are a number of potential future directions for research on DMQEE. One area of interest is the development of new synthetic methods for DMQEE that are more efficient and cost-effective. Another area of interest is the use of DMQEE in the study of mitochondrial dysfunction and disease, including Parkinson's disease, Alzheimer's disease, and cancer. Finally, the development of new probes and inhibitors that target other components of the 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline could provide valuable insights into mitochondrial function and disease.
Synthesis Methods
DMQEE can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 3,4-dimethylphenol in the presence of a base and a solvent. The resulting intermediate is then reacted with ethylene oxide to form the final product. Other methods of synthesis include the reaction of 8-hydroxyquinoline with 3,4-dimethylphenol in the presence of a Lewis acid catalyst and the reaction of 8-hydroxyquinoline with 3,4-dimethylphenol in the presence of a palladium catalyst.
Scientific Research Applications
DMQEE is widely used in scientific research as a tool for studying mitochondrial function and 8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline activity. This compound is known to inhibit complex III of the this compound, leading to decreased oxygen consumption and ATP production. DMQEE can also be used to measure mitochondrial membrane potential, which is an important indicator of mitochondrial function. In addition, DMQEE has been used to study the effects of various drugs and compounds on mitochondrial function and this compound activity.
properties
IUPAC Name |
8-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-8-9-19(15-17(16)2)24-13-11-23-12-14-25-20-7-3-5-18-6-4-10-22-21(18)20/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNGPSCFLFOSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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